N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylbenzofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Acetylbenzofuran-3-yl) methacrylamide
- Benzofuran-based pyrazoline-thiazoles
- Fluorinated pyrazole-thiazole derivatives
Uniqueness
N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide stands out due to its unique combination of the benzofuran and sulfonamide moieties, which confer distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to other benzofuran derivatives, making it a valuable candidate for further research and development .
Properties
CAS No. |
94511-08-7 |
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Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H15NO4S/c1-11-7-9-13(10-8-11)23(20,21)18-16-14-5-3-4-6-15(14)22-17(16)12(2)19/h3-10,18H,1-2H3 |
InChI Key |
KGEUXHYLVANLSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(OC3=CC=CC=C32)C(=O)C |
Origin of Product |
United States |
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